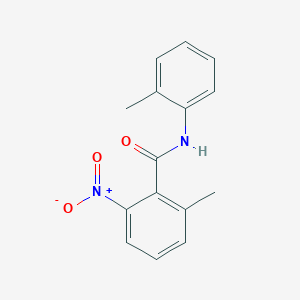
BenzaMide, 2-Methyl-N-(2-Methylphenyl)-6-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BenzaMide, 2-Methyl-N-(2-Methylphenyl)-6-nitro- is a chemical compound belonging to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as nonsteroidal anti-inflammatory drugs (NSAIDs)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BenzaMide, 2-Methyl-N-(2-Methylphenyl)-6-nitro- typically involves the nitration of a precursor benzamide compound. The process begins with the preparation of 2-Methyl-N-(2-Methylphenyl)benzamide, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
BenzaMide, 2-Methyl-N-(2-Methylphenyl)-6-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are commonly employed.
Major Products Formed
Oxidation: Formation of nitrobenzamides.
Reduction: Formation of aminobenzamides.
Substitution: Formation of various substituted benzamides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
BenzaMide, 2-Methyl-N-(2-Methylphenyl)-6-nitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as an NSAID and its effects on various biological pathways.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of BenzaMide, 2-Methyl-N-(2-Methylphenyl)-6-nitro- involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzamide, 2-bromo-N-methyl-
- 2-Methyl-N-(o-tolyl)benzamide
Uniqueness
BenzaMide, 2-Methyl-N-(2-Methylphenyl)-6-nitro- is unique due to the presence of the nitro group, which significantly enhances its reactivity and potential applications compared to other benzamides. This structural feature allows for a broader range of chemical reactions and potential biological activities.
Eigenschaften
CAS-Nummer |
936024-98-5 |
|---|---|
Molekularformel |
C15H14N2O3 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
2-methyl-N-(2-methylphenyl)-6-nitrobenzamide |
InChI |
InChI=1S/C15H14N2O3/c1-10-6-3-4-8-12(10)16-15(18)14-11(2)7-5-9-13(14)17(19)20/h3-9H,1-2H3,(H,16,18) |
InChI-Schlüssel |
CJSVZVBEAHWTOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


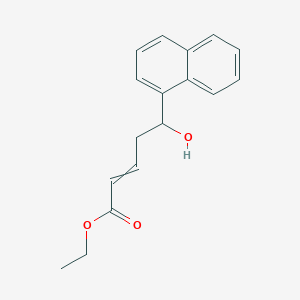
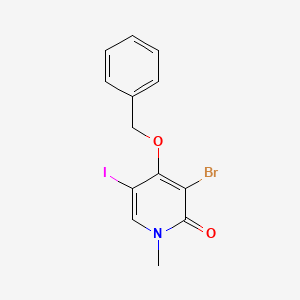
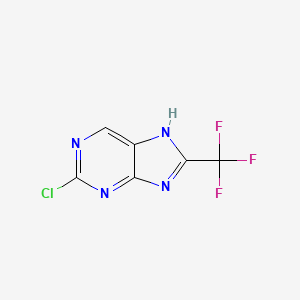


![N-{3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl}-N-methyl-L-alanine](/img/structure/B12633662.png)
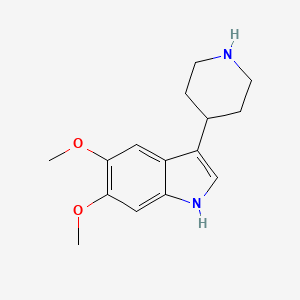

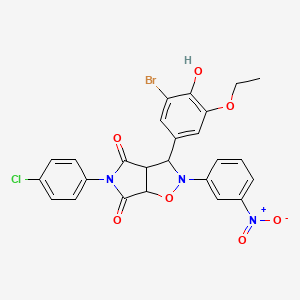

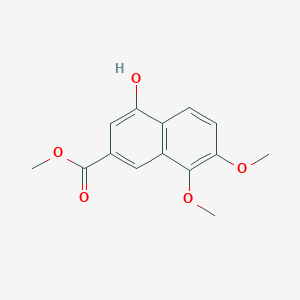

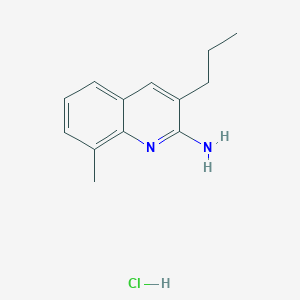
![2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[(3S,4R)-4-hydroxytetrahydrothiophen-3-yl]acetamide](/img/structure/B12633726.png)
